molecular formula C10H17NOS B1668456 (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] CAS No. 107233-08-9

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

Cat. No. B1668456
CAS RN: 107233-08-9
M. Wt: 199.32 g/mol
InChI Key: WUTYZMFRCNBCHQ-WPRPVWTQSA-N
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Description

Cevimeline trans-sulfoxide, also known as evoxac or FKS 508, belongs to the class of organic compounds known as azaspirodecane derivatives. These are organic compounds containing a spirodecane moiety with at least one nitrogen atom. Cevimeline trans-sulfoxide exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Cevimeline trans-sulfoxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, cevimeline trans-sulfoxide is primarily located in the cytoplasm.
Cevimeline is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.

Scientific Research Applications

Alzheimer’s Disease Treatment

Cevimeline has shown potential in the treatment of Alzheimer’s disease (AD). It has demonstrated an improvement in experimentally induced cognitive deficits in animal models . Furthermore, it has shown to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients .

Cognitive Function Improvement

Cevimeline has been studied for its potential to improve cognitive functions. It has been found to influence the neuromodulator acetylcholine via muscarinic receptors, which might be a therapeutic alternative for improving memory loss, a key symptom of dementia .

Neurodegeneration

Research has focused on the neuropharmacology of Cevimeline and its potential role in neurodegeneration. It has been suggested that Cevimeline might represent a breakthrough in the treatment of neurodegenerative diseases .

Treatment of Xerostomia in Sjögren’s Syndrome

Cevimeline has been used effectively for the treatment of xerostomia (dry mouth) in patients with Sjögren’s Syndrome . It stimulates salivary secretion in humans with impaired salivary gland function as effectively as pilocarpine .

Long-lasting Salivation Effect

Cevimeline has a long-lasting salivation effect. Oral administration of Cevimeline 30mg to humans induces a moderate and lasting increase in salivary flow, and the effect is maintained for at least 4 to 6 hours .

Exocrine Gland Secretion

Cevimeline is a cholinergic agonist which binds to muscarinic receptors. Muscarinic agonists in sufficient dosage can increase secretion of exocrine glands, such as salivary and sweat glands .

Mechanism of Action

Cevimeline, also known as (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane], is a synthetic analog of the natural alkaloid muscarine . It has a wide range of applications in the medical field, particularly in the treatment of dry mouth and Sjögren’s syndrome . This article will delve into the mechanism of action of cevimeline, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Cevimeline primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands . The activation of these receptors results in an increase in secretion from the secretory glands .

Mode of Action

As a muscarinic agonist , cevimeline binds to and activates the muscarinic M1 and M3 receptors . This activation triggers an increase in secretion from the secretory glands . This interaction with its targets leads to changes in the body, particularly in the exocrine glands such as salivary and sweat glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by cevimeline influences the neuromodulator acetylcholine . This interaction can increase the secretion of exocrine glands and the tone of the smooth muscle in the gastrointestinal and urinary tracts .

Pharmacokinetics

Cevimeline is rapidly absorbed following oral administration, with peak concentrations achieved within 1.5–2 hours . Food intake can decrease the rate of absorption . The protein binding of cevimeline is less than 20% , which impacts its bioavailability.

Result of Action

The primary result of cevimeline’s action is the increased secretion from the exocrine glands, such as salivary and sweat glands . This increase in secretion helps alleviate symptoms of dry mouth associated with conditions like Sjögren’s syndrome .

Action Environment

Environmental factors can impact the efficacy and stability of cevimeline . Companies must consider the potential environmental impact of their operations and take measures to reduce their environmental footprint . Changes in environmental regulations can also affect the market for cevimeline .

properties

IUPAC Name

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTYZMFRCNBCHQ-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023777, DTXSID401338115
Record name Cevimeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2′R,3R)-2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401338115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 4.1X10+4 mg/L at 25 °C /Estimated/
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Cevimeline hydrochloride, a quinuclidine derivative of acetycholine, is a cholinergic agonist that bind to muscarinic receptors. In sufficient dosages, muscarinic agonists may cause increased exocrine (eg sweat, salivary) gland secretion and increased GI and urinary tract smooth muscle tone. Cevimeline exhibits a higher affinity for muscarinic receptors on lacrimal and salivary gland epithelium than for those on cardiac tissues. Cevimeline is structurally unrelated to other currently available drugs but is pharmacologically similar to pilocarpine, another oral cholinergic agonist that exerts predominantly muscarinic action. Both drug stimulate residual salivary gland tissues that are still functioning despite damage.
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cevimeline

CAS RN

107233-08-9, 1035535-90-0
Record name Cevimeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107233-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cevimeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2′R,3R)-2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401338115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/
Record name CEVIMELINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 2
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 3
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 4
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 5
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 6
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

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